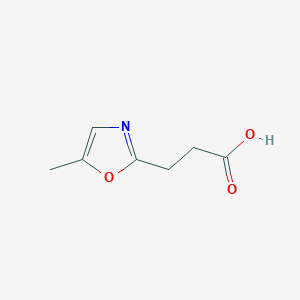

3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyl-1,3-oxazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-4-8-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURGBFKFPKNVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid

Direct Synthesis Approaches to the Oxazole (B20620) Core

The formation of the 5-methyl-1,3-oxazole ring is a critical step in the synthesis of the target compound. Both classical and contemporary methods can be employed to construct this heterocyclic core.

Classical Oxazole Cyclization Reactions

Traditional methods for oxazole synthesis often involve the cyclization of acyclic precursors. The Robinson-Gabriel synthesis and its variations are prominent examples of this approach. This method typically involves the dehydration of α-acylamino ketones to form the corresponding oxazole. wikipedia.org For the synthesis of a 2-alkyl-5-methyl-oxazole, a key intermediate, the starting material would be an N-acyl derivative of an aminoketone.

A plausible route would begin with the acylation of 2-aminopropan-1-one with a suitable acylating agent to furnish the requisite α-acylamino ketone. Subsequent cyclodehydration, often promoted by strong acids such as sulfuric acid or phosphorus pentoxide, would then yield the 2,5-disubstituted oxazole. The choice of the acyl group in the initial step determines the substituent at the 2-position of the resulting oxazole.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | 2-Aminopropan-1-one, Acyl Chloride | Base (e.g., Pyridine) | N-(1-oxopropan-2-yl)alkanamide | 70-90 |

| 2 | N-(1-oxopropan-2-yl)alkanamide | H₂SO₄ or POCl₃, Heat | 2-Alkyl-5-methyl-1,3-oxazole | 60-80 |

Contemporary Methodologies for Oxazole Formation

Modern synthetic methods offer milder conditions and greater functional group tolerance. The van Leusen oxazole synthesis is a powerful contemporary tool for the formation of oxazole rings. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.org To generate a 5-methyl-oxazole, propionaldehyde (B47417) would be a suitable starting material.

The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole. This method is particularly useful for synthesizing 5-substituted oxazoles. nih.gov

| Reactants | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Propionaldehyde, TosMIC | K₂CO₃ | Methanol | Reflux | 5-Methyl-1,3-oxazole | 75-90 |

| Aromatic Aldehyde, TosMIC | K₃PO₄ | Isopropanol | Microwave, 65 | 5-Aryl-1,3-oxazole | 85-95 nih.gov |

Synthesis of the Propanoic Acid Side Chain

Once the 5-methyl-oxazole core is established, the propanoic acid side chain can be introduced at the 2-position. This can be achieved either by building the side chain from a simpler precursor already attached to the oxazole or by attaching a complete propanoic acid moiety.

Elaboration from Oxazole Precursors

A common strategy involves starting with a 2-methyl-5-methyloxazole and elaborating the side chain. The methyl group at the 2-position of the oxazole can be deprotonated using a strong base, such as n-butyllithium, to form a lithiated intermediate. This nucleophilic species can then react with a suitable electrophile to extend the carbon chain.

For instance, reaction with ethylene (B1197577) oxide would introduce a 2-hydroxyethyl group, which could then be oxidized to the corresponding carboxylic acid. Alternatively, reaction with a haloacetate followed by hydrolysis would also yield the desired propanoic acid.

| Precursor | Base | Electrophile | Intermediate Product | Subsequent Reaction | Final Product |

| 2,5-Dimethyloxazole | n-BuLi | Ethylene Oxide | 2-(5-Methyl-1,3-oxazol-2-yl)ethanol | Oxidation (e.g., Jones reagent) | 3-(5-Methyl-1,3-oxazol-2-yl)acetic acid |

| 2,5-Dimethyloxazole | n-BuLi | Ethyl bromoacetate | Ethyl 2-(5-methyl-1,3-oxazol-2-yl)acetate | Hydrolysis | 2-(5-Methyl-1,3-oxazol-2-yl)acetic acid |

Attachment to Pre-formed Propanoic Acid Moieties

An alternative approach involves constructing the oxazole ring from a starting material that already contains the propanoic acid functionality or a precursor to it. For example, a dicarbonyl compound containing a propanoic acid ester could be a key intermediate in a Robinson-Gabriel-type synthesis.

Condensation of a compound like ethyl 4-amino-3-oxobutanoate with an appropriate acylating agent, followed by cyclization, could directly lead to an ethyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate intermediate.

Multi-Step Synthetic Sequences for 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

A complete synthesis of this compound typically involves a multi-step sequence. A plausible and efficient route would combine a contemporary method for oxazole formation with a subsequent side-chain elaboration, followed by a final hydrolysis step.

One such sequence could begin with the van Leusen reaction of a protected β-formylpropanoate ester with TosMIC to form the 5-substituted oxazole ester directly. Subsequent deprotection and hydrolysis would then yield the final product.

A more classical approach could involve the following steps:

Formation of an α-Acylamino Ketone: Reaction of 2-aminopropan-1-one with succinic anhydride (B1165640) would yield N-(1-oxopropan-2-yl)succinamic acid.

Robinson-Gabriel Cyclization: Cyclodehydration of the succinamic acid derivative would form the oxazole ring, directly incorporating the carboxylic acid side chain.

A likely more convergent and widely applicable synthetic route would be the synthesis of an ester of the target compound followed by hydrolysis.

Synthetic Sequence Example:

| Step | Description | Starting Materials | Reagents/Conditions | Intermediate/Product |

| 1 | Acylation | 2-Amino-1-propanol | Succinic anhydride | 4-((1-hydroxypropan-2-yl)amino)-4-oxobutanoic acid |

| 2 | Oxidation | 4-((1-hydroxypropan-2-yl)amino)-4-oxobutanoic acid | Dess-Martin periodinane | 4-((1-oxopropan-2-yl)amino)-4-oxobutanoic acid |

| 3 | Cyclization (Robinson-Gabriel) | 4-((1-oxopropan-2-yl)amino)-4-oxobutanoic acid | POCl₃, Heat | This compound |

| Alternative Step 3 | Esterification & Cyclization | 4-((1-oxopropan-2-yl)amino)-4-oxobutanoic acid | Ethanol, H⁺ then POCl₃ | Ethyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate |

| 4 | Hydrolysis | Ethyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate | aq. NaOH, then H⁺ workup | This compound |

The final step in syntheses that produce an ester is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous acid or base. wikipedia.orgnih.gov Basic hydrolysis (saponification) is often preferred as it is an irreversible process, which can lead to higher yields of the carboxylate salt, followed by acidification to obtain the final carboxylic acid. nih.gov

Convergent Synthetic Strategies

Convergent synthesis offers an efficient route by preparing the two main structural units of the target molecule—the 5-methyl-1,3-oxazole ring and the propanoic acid side chain—in parallel. A plausible convergent approach involves the synthesis of a functionalized 5-methyl-oxazole, such as 2-(chloromethyl)-5-methyl-1,3-oxazole (B3152250), and its subsequent reaction with a C2-synthon like diethyl malonate.

The key steps in this strategy would be:

Formation of the Oxazole Ring : Synthesis of 2-(chloromethyl)-5-methyl-1,3-oxazole from readily available starting materials.

Preparation of the Propanoic Acid Precursor : Generation of the sodium salt of diethyl malonate.

Coupling Reaction : Nucleophilic substitution of the chlorine atom on the oxazole ring by the malonate anion.

Hydrolysis and Decarboxylation : Conversion of the resulting diethyl ester to the final propanoic acid product.

Linear Synthetic Pathways

Linear synthesis involves the stepwise construction of the molecule from a single precursor. Several established named reactions for oxazole synthesis can be adapted for a linear pathway to this compound.

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com For the target molecule, the synthesis would begin with the acylation of 1-aminopropan-2-one (B1265363) with a succinic acid derivative (e.g., succinic anhydride or monomethyl succinyl chloride) to form N-(2-oxopropyl)succinamic acid. Subsequent intramolecular cyclization and dehydration, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, would yield the desired oxazole ring with the propanoic acid side chain already in place. ijpsonline.com

Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. ijpsonline.comnih.govmdpi.com A potential linear route could involve the reaction of a protected 3-formylpropanoic acid ester with TosMIC. The reaction proceeds via a [3+2] cycloaddition mechanism. However, a more direct adaptation might involve reacting an appropriate aldehyde with TosMIC, followed by modification of a side chain to form the propanoic acid moiety.

Synthesis from Propargylic Alcohols: An efficient one-pot synthesis can be achieved through a tandem reaction involving propargylic alcohols and amides, catalyzed by a Brønsted acid. researchgate.net This approach could utilize a suitable propargyl amide which undergoes cycloisomerization to form the oxazole ring. researchgate.netscispace.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of any synthetic route to this compound are highly dependent on the careful optimization of reaction parameters such as solvent, catalyst, temperature, and pressure.

Solvent Effects in Synthesis

The choice of solvent is critical as it can influence reaction rates, equilibria, and the solubility of reagents and intermediates. In oxazole synthesis, particularly in cyclodehydration steps, solvent polarity plays a significant role. Ethereal solvents have been shown to be effective in solid-phase Robinson-Gabriel synthesis. idexlab.com For microwave-assisted syntheses, polar solvents like methanol, ethanol, and acetonitrile (B52724) are often screened to find the optimal medium. nih.gov Studies on related heterocyclic syntheses have shown that environmentally benign solvents like ethyl acetate (B1210297) can be effective, while DMF, though sometimes used, may result in lower yields. scholaris.ca

| Solvent | Reaction Type | Typical Observation | Reference |

|---|---|---|---|

| Ethanol | Microwave-assisted Hantzsch Thiazole (B1198619) Synthesis | Good yield (85%) | nih.gov |

| Methanol | Microwave-assisted Hantzsch Thiazole Synthesis | Excellent yield (95%) | nih.gov |

| Acetonitrile | Microwave-assisted Hantzsch Thiazole Synthesis | Moderate yield | nih.gov |

| Dichloromethane (DCM) | Oxazole Synthesis from Carboxylic Acids | Superior to other polar aprotic solvents | |

| Ethyl Acetate | One-pot Dioxazolone Synthesis | Environmentally benign and effective | scholaris.ca |

Catalyst Selection and Optimization

Catalysts are fundamental to many synthetic routes for oxazoles, facilitating bond formations and lowering activation energies. The Robinson-Gabriel synthesis and related cyclodehydrations typically rely on strong Brønsted or Lewis acids. nih.gov While traditional catalysts include sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃), modern variations may use trifluoroacetic anhydride or trifluoromethanesulfonic acid. wikipedia.orgijpsonline.comidexlab.com

For syntheses involving C-C or C-N bond formation, transition metal catalysts are often employed. Cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes provides an efficient route to 2,5-disubstituted oxazoles. rsc.org Similarly, zinc-catalyzed tandem reactions of propargyl amides are effective for producing oxazole derivatives. researchgate.netscispace.com

| Catalyst/Reagent | Reaction Type | Role | Reference |

|---|---|---|---|

| H₂SO₄, POCl₃ | Robinson-Gabriel Synthesis | Cyclodehydrating agent | pharmaguideline.comijpsonline.com |

| Trifluoroacetic Anhydride | Solid-Phase Robinson-Gabriel | Cyclodehydrating agent | idexlab.com |

| p-Toluenesulfonic acid (PTSA) | Propargylation/Cycloisomerization | Bifunctional Brønsted acid catalyst | researchgate.net |

| Zn(OTf)₂ | Tandem Cycloisomerization/Alkylation | π-acid and σ-acid Lewis catalyst | researchgate.netscispace.com |

| Cobalt(III) Complexes | Cross-coupling Cycloaddition | Transition metal catalyst | rsc.org |

Temperature and Pressure Control

Temperature is a key parameter for controlling reaction kinetics. Many classical oxazole syntheses, such as the condensation of α-bromo ketones with amides, require elevated temperatures and extended reaction times under conventional heating. nih.gov However, the advent of microwave-assisted synthesis has demonstrated that higher temperatures applied for very short durations can dramatically increase reaction rates and often improve yields. ijpsonline.comnih.govacs.org For instance, a Hantzsch-type synthesis achieved a 95% yield in 30 minutes at 90°C under microwave irradiation. nih.gov Conversely, some reactions may require low temperatures to control selectivity. Most of the described syntheses are conducted at atmospheric pressure, making pressure control a less common optimization parameter.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. ijarsct.co.infrontiersin.org These approaches focus on using safer solvents, alternative energy sources, and improving atom economy.

Microwave-Assisted Synthesis: One of the most impactful green technologies in organic synthesis is the use of microwave irradiation. researchgate.neteurekaselect.com This technique significantly accelerates reaction times, often reducing processes that take hours to mere minutes, which lowers energy consumption and can lead to cleaner reactions with higher yields. ijpsonline.comacs.org

Use of Green Solvents: There is a strong movement away from hazardous organic solvents towards more sustainable alternatives. ijarsct.co.inmdpi.com Water, polyethylene (B3416737) glycols (PEGs), and bio-derived solvents like ethyl lactate (B86563) and glycerol (B35011) are being explored for heterocyclic synthesis. mdpi.commonash.edu These solvents are non-toxic, biodegradable, and often readily available.

One-Pot and Multicomponent Reactions: Strategies that combine multiple synthetic steps into a single operation ("one-pot") are highly desirable from a green chemistry perspective. researchgate.netnih.gov They reduce the need for purification of intermediates, which minimizes solvent use and waste generation. For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed for creating diverse oxazoles. wikipedia.orgidexlab.com Similarly, syntheses that start directly from carboxylic acids avoid the need to pre-form more reactive derivatives like acid chlorides, further streamlining the process. nih.gov

| Green Approach | Principle | Example in Oxazole Synthesis | Reference |

|---|---|---|---|

| Microwave Irradiation | Alternative energy source, reduced reaction time | Van Leusen reaction of aldehydes and TosMIC | ijpsonline.comacs.org |

| Green Solvents | Use of non-toxic, biodegradable media | Synthesis in water, PEG, or ethyl lactate | mdpi.commdpi.commonash.edu |

| One-Pot Synthesis | Improved atom economy, waste reduction | Direct synthesis from carboxylic acids | nih.govnih.gov |

| Catalyst-Free Reactions | Avoids toxic or heavy metal catalysts | Some cycloaddition reactions under thermal or light activation | frontiersin.org |

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to reduce environmental pollution, health hazards, and the costs associated with solvent use and disposal. kthmcollege.ac.in For the synthesis of oxazole derivatives, several solvent-free methods have been developed, often in conjunction with techniques like microwave irradiation or mechanochemistry, which can enhance reaction rates and yields.

One notable approach involves the microwave-assisted synthesis of azalactones, which are precursors to oxazoles, without the use of a solvent. For instance, the Erlenmeyer synthesis of azalactones from hippuric acid and various aldehydes or ketones has been successfully carried out using a solid support like MgO/Al2O3 as a catalyst under microwave irradiation. ijpsonline.com This method offers advantages such as shorter reaction times and a simplified work-up procedure. ijpsonline.com

Another solvent- and catalyst-free method has been reported for the synthesis of substituted oxazoles using 2-bromo-1-phenylethanone, urea (B33335), and polyethylene glycol (PEG) as a recyclable, non-ionic liquid medium. kthmcollege.ac.in While PEG is a liquid, its low volatility and recyclability align with the principles of green chemistry.

Mechanochemical synthesis, or grinding, is another powerful solvent-free technique. A new series of 1,3,4-thiadiazoles, which are structurally related to oxazoles, were synthesized by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with hydrazonoyl halide derivatives at room temperature, demonstrating the potential of this method for heterocyclic synthesis.

While a direct solvent-free synthesis for this compound has not been specifically reported, the table below summarizes analogous solvent-free syntheses of oxazole and related heterocyclic compounds, illustrating the feasibility of such approaches.

| Reactants | Product | Conditions | Yield (%) | Reference |

| Hippuric acid, substituted aldehyde/ketone | Azalactone (Oxazole precursor) | MgO/Al2O3, Microwave irradiation, solvent-free | High | ijpsonline.com |

| 2-bromo-1-phenylethanone, urea | Substituted oxazole | Polyethylene glycol, solvent-free | Good | kthmcollege.ac.in |

| Methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate, hydrazonoyl halides | 1,3,4-Thiadiazole derivatives | Grinding, room temperature, solvent-free | 81-95 | |

| 2-aminophenol, aromatic aldehyde | 2-arylbenzothiazoles | Grinding, room temperature, solvent-free | High |

Biocatalytic Transformations

Biocatalysis, the use of natural catalysts like enzymes or whole cells to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. The application of biocatalysis in the synthesis of complex heterocyclic compounds is a growing field of interest.

While specific enzymatic routes to this compound are not yet established in the literature, the biosynthesis of natural products containing the oxazole ring provides a blueprint for potential biocatalytic approaches. In nature, oxazole rings are often formed from the cyclization and subsequent oxidation of serine or threonine residues in peptide chains. wikipedia.org This process is catalyzed by a series of enzymes that precisely control the formation of the heterocyclic core. wikipedia.org

In a broader context of green chemistry, the use of natural clays (B1170129) as biocatalysts has been explored for the synthesis of oxazole derivatives. For example, novel 2,4-disubstituted oxazoles have been synthesized by the condensation of substituted acetophenone (B1666503) with urea and thiourea (B124793) in the presence of natural red, white, and black clay. tandfonline.com These reactions are conducted in an environmentally friendly medium and provide good yields of the desired products. tandfonline.com

The development of bespoke enzymes or the engineering of existing ones could pave the way for a direct biocatalytic synthesis of this compound or its key precursors. Such an approach would likely involve a biocatalytic condensation and cyclization sequence, mirroring the efficiency and selectivity of natural biosynthetic pathways.

| Biocatalyst | Reactants | Product | Conditions | Yield (%) | Reference |

| Natural Clays | Substituted acetophenone, urea/thiourea | 2,4-disubstituted oxazoles | Green media | Good | tandfonline.com |

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. mdpi.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Many classical methods for oxazole synthesis, such as the Robinson-Gabriel synthesis which involves the dehydration of 2-acylaminoketones, or the Fischer oxazole synthesis from cyanohydrins and aldehydes, often have lower atom economy due to the formation of stoichiometric byproducts like water or other small molecules. wikipedia.orgpharmaguideline.com

Modern synthetic strategies aim to improve the atom economy of oxazole synthesis. Isomerization and cycloaddition reactions are prime examples of atom-economical transformations. For instance, an atom-economical method for the preparation of 4H-pyrrolo[2,3-d]oxazoles was developed based on the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. mdpi.com This intramolecular rearrangement incorporates all atoms of the starting material into the final product, resulting in 100% atom economy. mdpi.com

Similarly, the photoisomerization of isoxazoles to carbonyl-2H-azirines is another example of an atom-economical route, although this can be complicated by the irreversible rearrangement to an oxazole. chemrxiv.org

A highly efficient and atom-economic synthesis of functionalized 2,5-disubstituted oxazoles involves the gold(I)-catalyzed transformation of propargylic amides to alkylideneoxazolines, followed by autoxidation and reduction. organic-chemistry.org

For the synthesis of this compound, a synthetic route designed with high atom economy would ideally involve a convergent approach where the key fragments are joined in a manner that minimizes the generation of waste. A hypothetical atom-economical approach could involve a cycloaddition reaction between a nitrile-containing precursor and a suitable three-carbon synthon, directly forming the substituted oxazole ring.

The table below provides examples of reactions used in the synthesis of oxazole derivatives with varying degrees of atom economy.

| Reaction Type | Reactants | Product | Byproducts | Atom Economy | Reference |

| Thermal Isomerization | 5-(2H-azirin-2-yl)oxazoles | 4H-pyrrolo[2,3-d]oxazoles | None | 100% | mdpi.com |

| Robinson-Gabriel Synthesis | 2-acylaminoketone | 2,5-disubstituted oxazole | H₂O | Moderate | wikipedia.orgpharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-disubstituted oxazole | H₂O, HCl | Low | wikipedia.orgwikipedia.org |

| Gold(I)-catalyzed cyclization/oxidation | Propargylic amides | 2,5-disubstituted oxazoles | H₂O (from reduction) | High | organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is an electron-rich five-membered heterocycle, yet it displays a degree of aromatic character that results in a general lack of reactivity towards common electrophiles, akin to other azoles. The presence of the propanoic acid group at the C2 position, which is electron-withdrawing, further deactivates the ring, making electrophilic substitution particularly challenging. Conversely, this electron deficiency at C2 enhances its susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally considered a difficult transformation. pharmaguideline.commasterorganicchemistry.comlibretexts.org The inherent aromaticity of the ring is disrupted during the reaction, leading to a high activation energy barrier. masterorganicchemistry.comlibretexts.org The presence of an electron-withdrawing group, such as the propanoic acid moiety at the C2 position, further deactivates the ring towards electrophilic attack. The methyl group at the C5 position is a weak activating group, but its influence is generally insufficient to overcome the deactivating effect of the C2 substituent and the inherent low reactivity of the oxazole ring.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and often result in low yields or decomposition of the starting material. msu.edu For 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid, electrophilic attack, if it were to occur, would be directed by the existing substituents. The precise orientation would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Outcome |

| Nitration | HNO₃/H₂SO₄ | Low to no reactivity; potential for ring degradation. |

| Bromination | Br₂/FeBr₃ | Low to no reactivity. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Low to no reactivity; potential for complexation with the Lewis acid. |

Nucleophilic Attack on the Oxazole Ring

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com This is further enhanced by the electron-withdrawing nature of the attached propanoic acid group. Strong nucleophiles can attack the C2 carbon, which can lead to substitution or ring-opening, depending on the reaction conditions and the nature of the nucleophile.

For instance, organolithium reagents are known to deprotonate the C2 position of unsubstituted oxazoles, but in the case of a 2-substituted oxazole like the title compound, direct nucleophilic addition to the C2 carbon could potentially occur, especially if the side chain offers no steric hindrance. However, such reactions can be complex and may lead to a mixture of products. Nucleophilic aromatic substitution (SNAr) is more plausible if a suitable leaving group is present on the ring, though this is not the case with the parent molecule. nih.gov

Ring-Opening Reactions

The oxazole ring can undergo cleavage under various conditions. Oxidative ring-opening can be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.com Reductive cleavage can also occur with certain reducing agents, leading to open-chain products. pharmaguideline.com

Transformations Involving the Propanoic Acid Moiety

The propanoic acid side chain of this compound is a versatile functional group that can undergo a range of well-established chemical transformations. These reactions are generally predictable and offer pathways to a variety of derivatives.

Esterification and Amidation Reactions

The carboxylic acid group can be readily converted to esters and amides, which are valuable in various fields, including medicinal chemistry. orientjchem.orgnih.gov

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ceon.rsresearchgate.netrsc.org The reaction is reversible, and to drive it to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction. researchgate.net

Amidation involves the reaction of the carboxylic acid with an amine. researchgate.netbohrium.com This reaction usually requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common activating agents include carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883), DCC) or conversion of the carboxylic acid to a more reactive derivative such as an acyl chloride or a mixed anhydride (B1165640). bohrium.commdpi.com

Table 2: Representative Esterification and Amidation Reactions

| Transformation | Reactants | Reagents/Conditions | Product Type |

| Esterification | Methanol | H₂SO₄ (catalytic), reflux | Methyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate |

| Amidation | Benzylamine | DCC, DCM, room temperature | N-benzyl-3-(5-methyl-1,3-oxazol-2-yl)propanamide |

Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-ol. This transformation typically requires strong reducing agents, as carboxylic acids are relatively resistant to reduction.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups. The choice of reducing agent would need to consider the stability of the oxazole ring under the reaction conditions. While the oxazole ring is generally stable to these reducing agents, harsh conditions could potentially lead to side reactions.

Decarboxylation Pathways

The decarboxylation of β-heterocyclic propanoic acids, such as this compound, is a reaction of significant interest. While specific studies on this particular molecule are not extensively documented, the mechanism can be inferred from established principles of heterocyclic chemistry. The reaction likely proceeds through a zwitterionic intermediate, a common feature in the decarboxylation of related heterocyclic acetic acids.

The proposed mechanism involves the protonation of the oxazole nitrogen, which enhances the electron-withdrawing nature of the ring. This facilitates the formation of a zwitterion, which can then undergo decarboxylation through a six-membered transition state, leading to the formation of an enol intermediate that tautomerizes to the more stable 2-ethyl-5-methyloxazole. The rate of this reaction is expected to be influenced by temperature and the polarity of the solvent, with polar solvents potentially stabilizing the zwitterionic intermediate.

Table 1: Plausible Intermediates in the Decarboxylation of this compound

| Intermediate | Structure | Role in Mechanism |

| Protonated Oxazole | The nitrogen atom of the oxazole ring is protonated. | Increases the electrophilicity of the ring, facilitating the subsequent steps. |

| Zwitterion | A molecule with both a positive and a negative charge. | Key intermediate that undergoes rearrangement to release carbon dioxide. |

| Enol Intermediate | An alkene with a hydroxyl group attached to one of the double-bonded carbons. | Formed immediately after the loss of CO2, it rapidly tautomerizes to the final product. |

| 2-Ethyl-5-methyloxazole | The final product after tautomerization. | The stable, decarboxylated form of the starting material. |

Mechanisms of Key Derivatization Reactions

The presence of a carboxylic acid group allows for a variety of derivatization reactions, primarily involving modifications to the propanoic acid side chain. Additionally, the oxazole ring itself can be a target for functionalization under specific conditions.

Mechanistic Investigations of Side-Chain Modifications

The carboxylic acid moiety of this compound is amenable to standard transformations such as esterification and amidation.

Esterification: The formation of an ester from a carboxylic acid and an alcohol is typically acid-catalyzed. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The kinetics of such reactions are generally second-order and are influenced by the concentrations of the acid, alcohol, and catalyst, as well as the reaction temperature.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the basic nature of the amine, which tends to deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, coupling agents are often employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, with the coupling agent being converted to a urea (B33335) byproduct.

Table 2: Representative Side-Chain Derivatization Reactions and Conditions

| Reaction | Reagents | Catalyst/Coupling Agent | Product |

| Esterification | Methanol | Sulfuric Acid (catalytic) | Methyl 3-(5-methyl-1,3-oxazol-2-yl)propanoate |

| Amidation | Aniline | DCC | N-phenyl-3-(5-methyl-1,3-oxazol-2-yl)propanamide |

| Reduction | Lithium Aluminum Hydride | None | 3-(5-Methyl-1,3-oxazol-2-yl)propan-1-ol |

Mechanistic Aspects of Oxazole Ring Functionalization

The oxazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the substituents present. The methyl group at the C5 position is an electron-donating group, which can activate the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution: Theoretical considerations suggest that electrophilic attack is most likely to occur at the C4 position, as the C5 position is already substituted. The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the C4 position restores the aromaticity of the ring, yielding the substituted product. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The reaction conditions for these transformations would need to be carefully controlled to avoid degradation of the oxazole ring.

Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally difficult unless a good leaving group is present. The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack. However, in the absence of a suitable leaving group, nucleophilic attack often leads to ring cleavage rather than substitution.

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by the ambient conditions, particularly the pH. Both acidic and basic environments can promote degradation of the molecule, primarily through mechanisms involving the oxazole ring.

Acid-Catalyzed Degradation

Under strongly acidic conditions, the oxazole ring is susceptible to hydrolysis. The mechanism is believed to initiate with the protonation of the ring nitrogen, which makes the ring more susceptible to nucleophilic attack. A water molecule can then attack the C2 or C5 position, leading to the formation of a tetrahedral intermediate. Subsequent ring opening and hydrolysis would likely yield acyclic products. Studies on the acid-catalyzed hydrolysis of benzoxazoles have shown that the reaction can proceed through different rate-determining steps depending on the acidity of the medium, with nucleophilic attack on the protonated species being a key step.

Base-Catalyzed Degradation

In the presence of a strong base, the degradation of this compound can also occur. The primary site of attack for a hydroxide (B78521) ion would be the electrophilic C2 carbon of the oxazole ring. This nucleophilic attack would lead to the formation of a tetrahedral intermediate, followed by ring cleavage. The rate of base-catalyzed hydrolysis of oxazolones has been shown to be dependent on the concentration of both the substrate and the hydroxide ion. The propanoic acid side chain would exist as a carboxylate anion under basic conditions, which is less reactive towards nucleophilic attack.

Table 3: Predicted Degradation Products under Acidic and Basic Conditions

| Condition | Proposed Mechanism | Likely Major Degradation Products |

| Strong Acid (H₃O⁺) | Protonation of oxazole nitrogen followed by nucleophilic attack of water and ring cleavage. | Acyclic amides and ketones resulting from the cleavage of the C2-N3 and C4-C5 bonds. |

| Strong Base (OH⁻) | Nucleophilic attack of hydroxide at the C2 position of the oxazole ring, leading to ring opening. | Acyclic carboxylates and amino alcohols. |

Photochemical Stability

The photochemical stability of a compound is a critical parameter, influencing its behavior and persistence when exposed to light. While specific experimental data on the photochemical stability of this compound is not extensively documented in publicly available literature, an understanding of its potential behavior can be inferred from the known photochemical properties of the oxazole ring and related heterocyclic compounds. The oxazole moiety is generally considered to be a relatively stable aromatic heterocycle. nih.gov

The interaction of a molecule with light is dependent on its ability to absorb photons, which is determined by its electronic structure. The oxazole ring, being an aromatic system, possesses π-electrons that can be excited by ultraviolet (UV) radiation. The substituents on the oxazole ring, in this case, a methyl group at the 5-position and a propanoic acid group at the 2-position, are expected to influence the molecule's absorption spectrum and its subsequent photochemical reaction pathways.

Research on the photooxidation of peptidic oxazoles has shown that the oxazole ring can be reactive towards singlet oxygen (¹O₂). acs.org In these studies, it was observed that oxazoles are generally more reactive towards singlet oxygen than the analogous thiazoles. acs.org The rate of this photooxidation is influenced by the substituents on the oxazole ring. For instance, 2-methyloxazole (B1590312) was found to be significantly more reactive than 2-methylthiazole. acs.org This suggests that the alkyl and carboxylic acid substituents on this compound will play a role in its susceptibility to photooxidation.

The photochemical behavior of heterocyclic compounds can also include photoisomerization and degradation. nih.gov The specific pathways and the extent of degradation are highly dependent on the molecular structure and the surrounding environment, such as the solvent. nih.gov While some complex heterocyclic systems can undergo reversible photoswitching, it is also common for irradiation to lead to irreversible degradation products. nih.gov

Given the general stability of the oxazole ring, significant photodegradation of this compound would likely require prolonged exposure to high-energy UV radiation. Potential photochemical reactions could involve the oxazole ring itself, leading to ring-opening or rearrangement products, or could involve the propanoic acid side chain, such as decarboxylation. However, without specific experimental studies, these potential pathways remain hypothetical.

To provide a comparative context, the table below summarizes findings on the photochemical reactivity of some oxazole derivatives from the literature.

| Compound/System | Light Source/Conditions | Observed Photochemical Behavior | Reference |

| Peptidic Oxazoles | 365 nm light, ¹O₂ sensitizer | Reactive towards singlet oxygen | acs.org |

| 2-Methyloxazole | Not specified | 57 times more reactive towards ¹O₂ than 2-methylthiazole | acs.org |

| Heterocyclic Hemiindigos (including oxazole derivatives) | 475 nm, 525 nm, 595 nm, 635 nm light | Z-to-E photoisomerization, degradation observed in some derivatives | nih.gov |

It is important to emphasize that the information presented here is based on the general photochemical behavior of oxazole derivatives and not on direct experimental data for this compound. Detailed studies, including UV-Vis absorption spectroscopy and controlled irradiation experiments, would be necessary to fully elucidate the photochemical stability and degradation pathways of this specific compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid Analogs

Rational Design of Analogs Based on 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid

The rational design of analogs of this compound is a systematic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This involves the strategic modification of its core structure, including the oxazole (B20620) ring and the propanoic acid side chain, as well as the introduction of various substituents at key positions.

Systematic Modification of the Oxazole Ring

The oxazole ring is a critical component of the pharmacophore, and its modification can significantly impact the compound's interaction with its biological target. Research into a series of oxazole-based propanoic acid derivatives has provided valuable insights into the SAR of this heterocyclic system.

One key modification involves the substituents on the oxazole ring. While the parent compound features a methyl group at the 5-position, studies on related oxazole derivatives have shown that the nature and position of substituents can drastically alter biological activity. For instance, in a series of oxazole-containing compounds, the introduction of different aryl groups at various positions on the ring was found to modulate their antimicrobial potency.

Furthermore, the electronic properties of the oxazole ring itself can be tuned. The replacement of the oxygen atom with sulfur to form a thiazole (B1198619) ring, a common bioisosteric replacement, has been explored in similar scaffolds and has been shown to lead to compounds with altered activity profiles, sometimes enhancing potency against different microbial strains.

Structural Variations of the Propanoic Acid Side Chain

Studies have demonstrated that esterification of the carboxylic acid group can lead to a decrease in antimicrobial activity, suggesting that the free carboxylate is important for interaction with the biological target. However, the introduction of chirality and substituents on the alpha-carbon of the propanoic acid moiety has been shown to be a successful strategy. For example, in a related series of 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the (S)-configuration at the alpha-carbon, coupled with hydrophobic substituents, resulted in excellent antibacterial activity. najah.edu

Introduction of Substituents at Key Positions

The introduction of various substituents at strategic positions on both the oxazole ring and the propanoic acid side chain is a cornerstone of the rational design process. In a study of oxazole propanoic acid derivatives with antibacterial activity, specific substitutions were found to be particularly effective.

For instance, the presence of a furan (B31954) ring attached to the oxazole moiety, in combination with specific substitutions on the furan ring itself, yielded compounds with potent activity against a range of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the minimum inhibitory concentrations (MIC) for a selection of these analogs against various bacterial strains.

Antibacterial Activity of this compound Analogs

| Compound | R Group on Furan Ring | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. B. subtilis |

|---|---|---|---|---|---|

| Analog 1 | -H | 6.25 | 1.56 | 1.56 | 1.56 |

| Analog 2 | 5-Nitro | 3.12 | 1.56 | 1.56 | 3.12 |

| Analog 3 | 5-Chloro | 3.12 | 1.56 | 1.56 | 3.12 |

These results indicate that the introduction of electron-withdrawing groups, such as nitro and chloro, at the 5-position of the furan ring can maintain or slightly modulate the potent antibacterial activity observed in the unsubstituted furan analog.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

Descriptor Selection for QSAR Models

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. For oxazole-based antibacterial agents, a variety of descriptors have been shown to be relevant.

Topological descriptors , which describe the connectivity and branching of a molecule, are often important. For instance, the valence first-order molecular connectivity index has been found to be a significant parameter in describing the antimicrobial activity of propionic acid derivatives.

Electronic descriptors , such as dipole moment and electronic energy, can also play a crucial role. In some QSAR models for oxadiazole derivatives (structurally related to oxazoles), these electronic properties were found to negatively correlate with antimicrobial activity, suggesting that minimizing these values could lead to more potent compounds.

Steric descriptors , which relate to the size and shape of the molecule, are also frequently employed. Parameters like the shape coefficient have been shown to have a positive correlation with the antimicrobial activity of some heterocyclic compounds.

Development of Predictive QSAR Equations

Once a set of relevant descriptors has been identified, statistical methods such as multiple linear regression (MLR) are used to develop a predictive QSAR equation. This equation takes the form of a linear relationship between the biological activity (often expressed as the logarithm of the inverse of the MIC or IC50 value) and the selected molecular descriptors.

While a specific QSAR equation for this compound analogs is not extensively reported in the literature, studies on related classes of compounds provide a framework for how such an equation would be developed. For a series of propionic acid derivatives, a QSAR study demonstrated that their antibacterial and antifungal activities were governed by topological parameters.

A hypothetical QSAR equation for a series of oxazole-based antibacterials might look like:

pMIC = c0 + c1(Topological_Descriptor) + c2(Electronic_Descriptor) + c3*(Steric_Descriptor)

Where:

pMIC is the negative logarithm of the Minimum Inhibitory Concentration.

c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis.

The predictive power of such a model is then rigorously validated using both internal and external validation techniques to ensure its reliability for predicting the activity of new analogs. The insights gained from both SAR and QSAR studies are invaluable in the rational design of more effective this compound-based therapeutic agents.

Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. Before a QSAR model can be reliably used for the prediction of the activity of new, unsynthesized compounds, it must undergo rigorous validation.

The validation process for QSAR models of this compound analogs would typically involve several key steps:

Internal Validation: Techniques such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation are employed. In LOO, a single compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed by the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) is indicative of a robust and predictive model.

External Validation: The most critical step is to assess the model's ability to predict the activity of an external set of compounds that were not used in the model development. The dataset is split into a training set (for model building) and a test set (for validation). The predictive performance is evaluated using the predictive correlation coefficient (R²pred).

Y-Randomization: This involves randomly shuffling the biological activity data while keeping the independent variables (descriptors) unchanged. New QSAR models are then built with the randomized data. A valid model should show a significant drop in the correlation coefficient for the randomized models, confirming that the original correlation was not due to chance.

A hypothetical validation of a QSAR model for a series of this compound analogs is presented in Table 1.

Table 1: Hypothetical QSAR Model Validation Statistics

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Correlation Coefficient) | 0.85 | Goodness of fit for the training set |

| q² (Cross-validated R²) | 0.72 | Good internal predictive ability |

| R²pred (External Validation) | 0.78 | Good predictive ability for the test set |

| Y-Randomization R² | < 0.2 | Low correlation, indicating a non-random model |

Pharmacophore Elucidation for Target Interactions

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

For this compound analogs, the essential structural features for biological activity would be identified by analyzing a set of active compounds. These features, known as pharmacophoric features, typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the oxazole ring, as well as the carbonyl oxygen of the propanoic acid.

Hydrogen Bond Donors (HBD): The hydroxyl group of the carboxylic acid.

Hydrophobic Regions (HY): The methyl group on the oxazole ring and potentially the ethylene (B1197577) bridge of the propanoic acid chain.

Negative Ionizable (NI): The carboxylate group at physiological pH.

Once the essential features are identified, their spatial arrangement is mapped to create a 3D pharmacophore model. This model represents a hypothesis of how the active molecules bind to their target. The distances and angles between the pharmacophoric points are crucial for a proper fit within the target's binding site. A hypothetical pharmacophore model for an active analog is depicted in Table 2.

Table 2: Hypothetical Pharmacophoric Points and Their Geometrical Constraints

| Feature | Description | Distance to NI (Å) |

|---|---|---|

| HBA1 | Oxazole Nitrogen | 4.5 - 5.0 |

| HBA2 | Carbonyl Oxygen | 2.5 - 3.0 |

| HY1 | Methyl Group | 6.0 - 6.5 |

| NI1 | Carboxylate Oxygen | - |

Conformational Analysis and Its Influence on Activity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule.

The flexibility of the propanoic acid side chain allows this compound to adopt multiple conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, would be employed to determine the preferred conformations. The key rotatable bonds are those connecting the oxazole ring to the propanoic acid chain and within the chain itself. The analysis would likely reveal a few low-energy conformers that are energetically favored in solution.

The ability of a molecule to adopt a specific conformation to fit into a receptor's binding site is known as induced fit. The conformational flexibility of the propanoic acid side chain is likely crucial for the biological activity of these analogs. A molecule that can easily adopt the "bioactive conformation" required for binding will generally exhibit higher activity. Conversely, a rigid molecule locked in an unfavorable conformation will be inactive. Understanding the energetic cost of adopting the bioactive conformation is a key aspect of rational drug design. Molecular docking studies, which simulate the binding of a ligand to a receptor, would be instrumental in identifying the likely bioactive conformation and understanding the key interactions that stabilize the ligand-receptor complex.

Computational Chemistry and Molecular Modeling Investigations of 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to computational chemistry, offering a detailed description of molecular properties based on the principles of quantum physics. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the ground-state molecular geometry and electronic structure of compounds. researchgate.net For 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid, these calculations provide a precise understanding of its intrinsic molecular features.

Electronic structure analysis through QM methods begins with geometry optimization, a process that determines the lowest energy conformation of the molecule. This provides precise data on bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for all subsequent computational analyses, including molecular orbital calculations and docking studies. Theoretical calculations can reproduce molecular structures with a high degree of accuracy when compared to experimental data. researchgate.net

Below is a table of hypothetical optimized geometric parameters for key structural features of this compound, as would be determined by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| O1-C2 (oxazole) | 1.37 | |

| C2-N3 (oxazole) | 1.31 | |

| N3-C4 (oxazole) | 1.39 | |

| C4-C5 (oxazole) | 1.36 | |

| C5-O1 (oxazole) | 1.35 | |

| C-O (carboxyl) | 1.35 | |

| C=O (carboxyl) | 1.21 | |

| Bond Angles (º) | ||

| C5-O1-C2 | 105.0 | |

| O1-C2-N3 | 115.0 | |

| C2-N3-C4 | 109.0 | |

| O-C=O (carboxyl) | 123.0 |

Note: These values are representative and would be precisely determined in a specific QM study.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. pku.edu.cn A smaller gap suggests the molecule is more reactive. pku.edu.cn

For this compound, the HOMO is expected to be localized over the electron-rich oxazole (B20620) ring and the carboxylate group, while the LUMO would likely be distributed over the π-system of the heterocycle. This analysis helps predict how the molecule will interact with other chemical species. wikipedia.orglibretexts.org

| Molecular Orbital | Predicted Energy (eV) | Implication |

| HOMO | -6.8 | Region of electron donation (nucleophilicity) |

| LUMO | -1.2 | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.6 | High kinetic stability, lower reactivity |

Note: These energy values are hypothetical and serve as an illustration of FMO analysis.

A Molecular Electrostatic Potential (MEP) surface, also known as an electrostatic potential map, illustrates the charge distribution across a molecule from the perspective of an approaching positive point charge. researchgate.net It is invaluable for understanding and predicting non-covalent interactions, particularly in the context of drug-receptor binding. researchgate.netchemrxiv.org The MEP map is color-coded, where red indicates regions of high negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicates regions of high positive electrostatic potential (electron-poor, attractive to negative charges). researchgate.net

In this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atom of the carboxyl group and the nitrogen and oxygen atoms of the oxazole ring, identifying these as likely sites for hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), marking it as a primary hydrogen bond donor site.

| Molecular Region | Predicted Potential | Type of Interaction |

| Carboxyl Oxygen (C=O) | Negative (Red) | Hydrogen Bond Acceptor, Electrophilic Attack Site |

| Oxazole Nitrogen | Negative (Red/Yellow) | Hydrogen Bond Acceptor, Metal Coordination |

| Carboxyl Hydrogen (O-H) | Positive (Blue) | Hydrogen Bond Donor |

| Methyl Group Hydrogens | Slightly Positive (Green/Blue) | Weak van der Waals Interactions |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions. nih.gov

A typical ligand-protein docking protocol involves several key steps. First, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The ligand's geometry is optimized, often using the results from QM calculations. For the protein, water molecules and other non-essential ligands are typically removed, hydrogen atoms are added, and the binding site or "active site" is defined. researchgate.netchemrxiv.org

Next, a search algorithm is employed to explore the conformational space of the ligand within the defined binding site. researchgate.net These algorithms generate a large number of possible binding poses by systematically or stochastically altering the ligand's position, orientation, and internal torsion angles. nih.gov The goal is to find the pose that results in the most favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

After generating various binding poses, a scoring function is used to evaluate and rank them. duke.edu Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex for a given pose. researchgate.net A lower (more negative) score generally indicates a more favorable binding interaction and higher affinity. researchgate.net There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based, each with its own strengths and weaknesses. duke.edunih.gov

The results from a docking study of this compound against a hypothetical protein target (e.g., a kinase or protease) would be presented in a table, showing the predicted binding energies for the top-ranked poses. This data helps prioritize compounds for further experimental testing. nih.gov

| Docking Program/Scoring Function | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| AutoDock Vina | -7.5 | H-bond between carboxyl -OH and Asp129; Pi-Alkyl interaction with Phe82 |

| GOLD (ChemPLP) | -7.2 | H-bond between oxazole N and Ser130 backbone; H-bond with carboxyl C=O |

| Glide (SP) | -6.8 | Hydrophobic contact with Leu35, Val57; H-bond with carboxyl group |

Note: The protein target and results are hypothetical to illustrate the output of a molecular docking study.

Identification of Key Interacting Residues

In a hypothetical scenario where this compound is docked into the active site of a target protein, the identification of key interacting residues would be a crucial step. This process would involve a detailed analysis of the binding pose to understand the nature of the interactions driving the ligand-protein recognition.

Key interactions would likely involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the carboxylic acid group of the ligand is a prime candidate for forming hydrogen bonds with polar or charged residues such as Arginine, Lysine, or Histidine within the binding pocket. The oxazole ring, with its nitrogen and oxygen atoms, could also participate in hydrogen bonding or other polar interactions. The methyl group and the propanoic acid chain would likely engage in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

An illustrative breakdown of potential key interacting residues and their interaction types is presented in Table 1.

Table 1: Hypothetical Key Interacting Residues and Interaction Types

| Interacting Residue | Interaction Type | Potential Ligand Moiety Involved |

|---|---|---|

| Arginine (Arg) | Hydrogen Bond, Salt Bridge | Carboxylic Acid |

| Lysine (Lys) | Hydrogen Bond, Salt Bridge | Carboxylic Acid |

| Asparagine (Asn) | Hydrogen Bond | Oxazole Nitrogen/Oxygen |

| Glutamine (Gln) | Hydrogen Bond | Oxazole Nitrogen/Oxygen |

| Leucine (Leu) | Hydrophobic | Methyl Group, Propanoic Chain |

| Valine (Val) | Hydrophobic | Methyl Group, Propanoic Chain |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would provide insights into the dynamic behavior of the ligand-protein complex and the ligand itself in a more realistic, solvated environment.

Ligand-Target Complex Stability Simulations

To assess the stability of the predicted binding mode of this compound within its target's active site, MD simulations would be performed. A typical simulation might run for 100 nanoseconds or longer to observe the dynamic evolution of the complex. Key metrics for evaluating stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the maintenance of key intermolecular interactions over time.

Table 2: Illustrative MD Simulation Stability Metrics

| Metric | Value | Interpretation |

|---|---|---|

| Protein RMSD (average) | 1.5 Å | Stable protein backbone |

| Ligand RMSD (average) | 0.8 Å | Stable ligand binding pose |

Conformational Sampling of this compound in Solution

Understanding the conformational preferences of this compound in an aqueous solution is essential, as the bioactive conformation may be one of several low-energy states. MD simulations of the ligand alone in a water box would be conducted to sample its conformational space. Analysis would focus on the dihedral angles of the rotatable bonds in the propanoic acid chain to identify the most populated conformational families. This information is valuable for understanding the energetic cost of adopting the bound conformation.

De Novo Design and Virtual Screening Based on the this compound Scaffold

The chemical structure of this compound can serve as a starting point, or scaffold, for the design of new, potentially more potent, and selective compounds.

Fragment-Based Drug Design Approaches

In a fragment-based drug design (FBDD) approach, the this compound scaffold could be deconstructed into its constituent fragments: the 5-methyl-1,3-oxazole ring and the propanoic acid tail. iomcworld.org These fragments could then be used to screen for interactions with the target protein. nih.gov Subsequently, promising fragments can be grown or linked to generate novel molecules with improved binding affinity. nih.gov

Computational FBDD can utilize molecular docking to screen virtual fragment libraries. nih.gov The identified fragment hits can then be elaborated upon by adding functional groups that can form additional favorable interactions with the target, guided by the structure of the binding site. For instance, if a hydrophobic pocket is identified near the methyl group of the oxazole ring, this position could be a vector for fragment growth, adding larger hydrophobic moieties to enhance binding. An example of a hypothetical fragment-based design strategy is outlined in Table 3.

Table 3: Hypothetical Fragment-Based Design Strategy

| Scaffold Moiety | Potential Growth Vector | Rationale for Modification | Example New Moiety |

|---|---|---|---|

| Methyl group on oxazole | C5 position | To occupy an adjacent hydrophobic pocket | Isopropyl, Cyclohexyl |

| Propanoic acid chain | Carboxylate terminus | To form additional hydrogen bonds | Amide, Ester with polar groups |

This structured, albeit hypothetical, computational investigation of this compound demonstrates the power of in silico methods to guide and accelerate the drug discovery process. By systematically exploring the interactions, dynamics, and potential for scaffold-based design, researchers can generate valuable hypotheses that can be tested experimentally.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) is a computational strategy that leverages the knowledge of known active molecules to identify new compounds with similar properties. eurofinsdiscovery.comnih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov The fundamental principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. creative-biolabs.com For this compound, LBVS can be employed to search large chemical databases for compounds that share key structural or electronic features.

One of the primary techniques in LBVS is pharmacophore modeling . A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. cam.ac.ukbenthamscience.com A pharmacophore model for this compound would be constructed by identifying its key chemical features. These would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the propanoic acid).

A hydrogen bond donor (the hydroxyl group of the carboxylic acid).

A hydrophobic feature (the methyl group on the oxazole ring).

Aromatic/hydrophobic characteristics of the oxazole ring itself.

Once a pharmacophore model is generated, it can be used as a 3D query to screen large compound libraries. nih.gov Molecules from the library that can map their features onto the pharmacophore model are considered virtual hits and are prioritized for further investigation.

Another powerful LBVS method is 3D Quantitative Structure-Activity Relationship (3D-QSAR) . This approach extends beyond simple feature mapping to quantify the relationship between the 3D properties of a molecule and its biological activity. neovarsity.orgresearchgate.net If a series of analogues of this compound with known activities were available, a 3D-QSAR model could be developed. This model would correlate variations in steric and electrostatic fields around the aligned molecules with their corresponding activities, providing predictive insights for designing more potent compounds. nih.gov

Shape-based screening is another valuable ligand-based technique. This method operates on the principle that molecules with similar shapes are likely to bind to the same target. nih.gov The 3D shape of this compound would be used as a template to search for compounds with a high degree of shape similarity.

The results of a hypothetical ligand-based virtual screening campaign starting from this compound could be summarized in a table that ranks hit compounds based on various similarity metrics.

Illustrative Data Table: Ligand-Based Virtual Screening Hits

| Hit ID | Tanimoto Coefficient | Pharmacophore Fit Score | Predicted Activity (IC₅₀, µM) |

| ZINC12345 | 0.85 | 0.92 | 1.5 |

| ZINC67890 | 0.82 | 0.88 | 2.3 |

| ZINC54321 | 0.79 | 0.95 | 1.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Based Virtual Screening

In contrast to ligand-based methods, structure-based virtual screening (SBVS) relies on the known 3D structure of the biological target, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. nih.govfrontiersin.org The most prominent SBVS method is molecular docking . nih.govazolifesciences.com This technique predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com

To apply SBVS to this compound, a specific biological target would first need to be identified or hypothesized. For instance, given its structure, one might hypothesize that it could inhibit a particular enzyme. The process would then involve:

Preparation of the Target and Ligand: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning correct protonation states, and defining the binding site. Similarly, a 3D conformation of this compound is generated.

Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the binding site of the protein. nih.gov

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity. These scoring functions typically account for factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions.

The output of a molecular docking study is a ranked list of ligands based on their predicted binding affinities. frontiersin.org The top-scoring compounds are then selected for experimental testing. nih.gov Molecular docking would allow for a detailed visualization of the potential binding mode of this compound within the active site of its target. This would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the binding pocket, or hydrophobic interactions involving the methyl-oxazole moiety.

Illustrative Data Table: Structure-Based Virtual Screening Hits for a Hypothetical Kinase Target

| Hit ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| This compound | -8.5 | Lys72, Asp184 | 2 |

| ZINC98765 | -9.2 | Lys72, Asp184, Glu91 | 3 |

| ZINC45678 | -8.9 | Lys72, Asp184 | 2 |

This table is for illustrative purposes only and does not represent actual experimental data.

By combining both ligand-based and structure-based virtual screening approaches, a comprehensive in silico investigation of this compound and its analogues can be conducted. These computational studies are a cost-effective and efficient means to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. scilifelab.se

Biological Evaluation of 3 5 Methyl 1,3 Oxazol 2 Yl Propanoic Acid and Its Analogs: in Vitro Studies

Enzyme Inhibition Assays

Characterization of Inhibitory Potency (IC50, Ki)

There is no publicly available data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of 3-(5-Methyl-1,3-oxazol-2-yl)propanoic acid against any known enzymes.

Kinetic Studies of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

Information regarding the mechanism of enzyme inhibition, such as whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, is not available in the current scientific literature.

Specificity Profiling Against Enzyme Families

There are no studies detailing the specificity profile of this compound against various enzyme families.

Receptor Binding and Modulation Studies

Radioligand Binding Assays

No data from radioligand binding assays for this compound is present in the reviewed literature. Such assays would be necessary to determine its affinity for specific receptors.

Functional Assays for Receptor Agonism/Antagonism

There is no information available from functional assays to characterize this compound as a receptor agonist or antagonist.

Allosteric Modulation Investigations

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. Investigating the potential allosteric modulatory effects of this compound would typically involve functional assays in the presence and absence of a known orthosteric ligand.

For example, if the target of interest were a G-protein coupled receptor (GPCR), radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP or intracellular calcium) would be performed. The compound would be tested for its ability to enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the binding or functional response of the orthosteric ligand. The data would be analyzed to determine changes in the potency (EC50) or efficacy (Emax) of the primary ligand.

Cellular Pathway Modulation In Vitro

To understand how this compound affects cellular function, a variety of cell-based assays would be employed to investigate its impact on specific signaling pathways.

Cell-Based Reporter Gene Assays

Reporter gene assays are a powerful tool for monitoring the activation or inhibition of specific transcription factors and signaling pathways. youtube.comyoutube.com In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter element that is responsive to a particular signaling pathway.

Should this compound be hypothesized to modulate a pathway such as NF-κB, cells containing an NF-κB response element driving luciferase expression would be treated with the compound. An increase or decrease in luciferase activity would indicate modulation of the pathway. Data from such an assay would typically be presented in a dose-response curve to determine the compound's potency.

Table 1: Hypothetical Reporter Gene Assay Data

| Concentration (µM) | Luciferase Activity (Relative Light Units) |

|---|---|

| 0.1 | 105 |

| 1 | 250 |

| 10 | 800 |

Western Blot Analysis of Protein Expression/Phosphorylation

Western blot analysis is a technique used to detect specific proteins in a sample and to assess their expression levels or post-translational modifications, such as phosphorylation, which is a key event in many signaling pathways.

If a reporter gene assay suggested that this compound affects a particular pathway, Western blotting could be used for confirmation and to identify specific molecular targets. For instance, if the MAPK/ERK pathway were implicated, cells would be treated with the compound, and cell lysates would be analyzed for changes in the phosphorylation status of key proteins like ERK1/2. A change in the ratio of phosphorylated protein to total protein would indicate a modulatory effect.

Table 2: Hypothetical Western Blot Densitometry Analysis

| Treatment | p-ERK/Total ERK Ratio |

|---|---|

| Vehicle Control | 1.0 |

| Compound (10 µM) | 2.5 |

Flow Cytometry for Cellular Processes

Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. It can be used to assess various cellular processes, including cell cycle progression, apoptosis (programmed cell death), and proliferation.